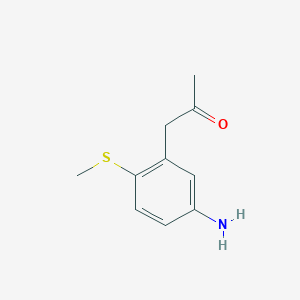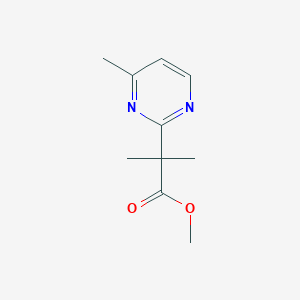
2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C17H19FO6S2 and a molecular weight of 402.46 g/mol. It is an intermediate in the synthesis of 1,3-Dibromo-2-fluoropropane, a common side product of the fluoroalkylation of benzene via sulfur tetrafluoride with 1,3-dihaloketones.
Preparation Methods
The synthesis of 2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) involves the reaction of 2-fluoropropane-1,3-diol with p-toluene sulfonyl chloride in the presence of pyridine . The reaction is carried out at 0°C for 30 minutes, followed by stirring for 8 hours . This method is commonly used in laboratory settings. Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include potassium fluoride and sulfur tetrafluoride . The major products formed from these reactions include 1,3-Dibromo-2-fluoropropane.
Scientific Research Applications
This compound is primarily used as an intermediate in organic synthesis. It plays a crucial role in the synthesis of other fluorinated compounds, which are valuable in various fields such as medicinal chemistry, materials science, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) involves its ability to act as a fluorinating agent. The compound introduces fluorine atoms into organic molecules through nucleophilic substitution reactions. This process is facilitated by the presence of the sulfonate groups, which act as leaving groups, allowing the fluorine atom to be incorporated into the target molecule.
Comparison with Similar Compounds
Similar compounds to 2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) include 1,3-Dibromo-2-fluoropropane and 2-allylpropane-1,3-diyl bis(4-methylbenzenesulfonate) . These compounds share similar structural features and are used in similar synthetic applications. 2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) is unique due to its specific fluorine substitution, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
433-07-8 |
|---|---|
Molecular Formula |
C17H19FO6S2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[2-fluoro-3-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19FO6S2/c1-13-3-7-16(8-4-13)25(19,20)23-11-15(18)12-24-26(21,22)17-9-5-14(2)6-10-17/h3-10,15H,11-12H2,1-2H3 |
InChI Key |
FKWIITNJZCDZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


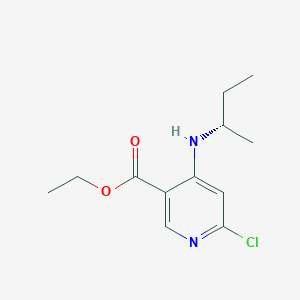
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
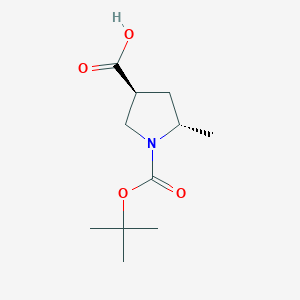
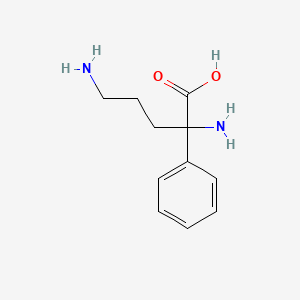
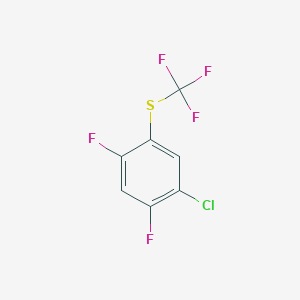
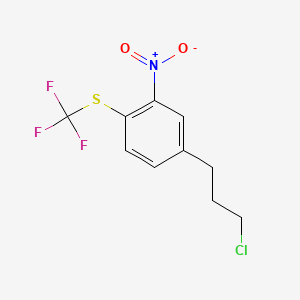

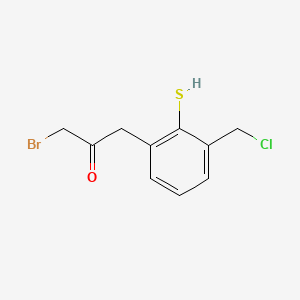
![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca](/img/structure/B14049283.png)
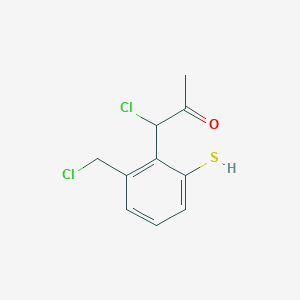
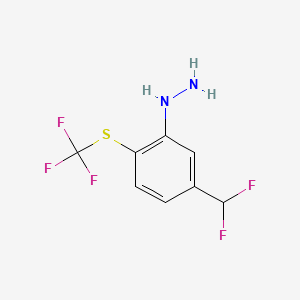
![Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14049296.png)
